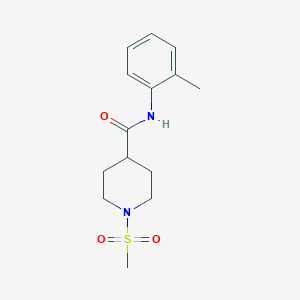

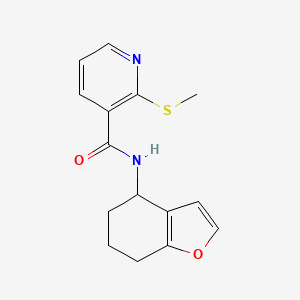

![molecular formula C20H16FN5O2 B2543051 N-(3-氟-4-甲苯基)-2-(4-氧代-2-苯基吡唑并[1,5-d][1,2,4]三嗪-5(4H)-基)乙酰胺 CAS No. 1020968-60-8](/img/structure/B2543051.png)

N-(3-氟-4-甲苯基)-2-(4-氧代-2-苯基吡唑并[1,5-d][1,2,4]三嗪-5(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide" is a chemical entity that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrazolo[1,5-a]pyrimidin-3-yl acetamides, phenyl acetamide analogs of triazolophthalazines, and triazoloquinolinyl acetamides, which are investigated for their biological activities including binding to peripheral benzodiazepine receptors, anticonvulsant effects, anticancer, antimicrobial activities, and positive inotropic effects .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and aryl boronic acids or esters. This method is used to synthesize N-aryl substituted phenyl acetamide analogs of triazolophthalazines with good yields ranging from 65-75% . The synthesis of pyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position, which is crucial for the selective binding to the Peripheral Benzodiazepine Receptor (PBR) .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is critical for their biological activity. The presence of different substituents on the acetamide moiety can significantly affect the binding affinity to biological targets. A 3D-QSAR model was proposed to evaluate the effect of different substitutions on the acetamide moiety for the pyrazolo[1,5-a]pyrimidin-3-yl acetamides . Similarly, the structure-activity relationship is evident in the triazolophthalazine derivatives, where the N-aryl substitution pattern plays a role in their anticancer and antimicrobial activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are crucial for their biological properties. For instance, the Suzuki coupling reaction used in the synthesis of triazolophthalazine analogs is a key step that allows for the introduction of various aryl groups, which can lead to a diverse range of biological activities . The synthesis of pyrazolo[1,5-a]pyrimidin-3-yl acetamides also involves careful selection of substituents to achieve selective PBR binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. For example, the presence of different substituents can affect the solubility, stability, and reactivity of these compounds. The biological evaluation of these compounds often includes their pharmacokinetic properties, such as their ability to cross biological membranes, which is essential for their in vivo efficacy .

科学研究应用

抗肿瘤和抗微生物活性

- 烯胺酮及其衍生物的合成: 烯胺酮已被合成并用作中间体以生产具有抗肿瘤和抗微生物活性的各种衍生物。某些化合物对人乳腺癌和肝癌细胞系的细胞毒性作用显示出与 5-氟尿嘧啶相当的抑制作用,表明它们具有作为癌症治疗剂的潜力 (Riyadh, 2011).

放射性药物应用

- [18F]PBR111 的放射合成: 已报道一系列新型的 2-苯基吡唑并[1,5-a]嘧啶乙酰胺作为转运蛋白 (18 kDa) 的选择性配体,其中 DPA-714 旨在标记为氟-18 以用于使用 PET 的体内成像,突出了其在医学诊断和研究中的实用性 (Dollé 等人,2008).

抗癌和抗微生物活性

- 铃木偶联在 N-芳基取代苯基乙酰胺类似物合成中的应用: 合成了一系列具有抗癌和抗微生物活性的新类似物,并针对 HCT 116 癌细胞系和各种微生物进行了测试。这项研究展示了铃木偶联在生产生物活性化合物方面的多功能性 (Kumar 等人,2019).

杀虫剂评估

- 合成含有噻二唑部分的新型杂环化合物: 合成并评价了新的杂环化合物作为对棉铃虫 (Spodoptera littoralis) 的杀虫剂,展示了这些化合物在农业应用中的潜力 (Fadda 等人,2017).

抗菌剂

- 异恶唑啉基恶唑烷酮的合成: 合成了一系列化合物,并对各种耐药革兰氏阳性和革兰氏阴性细菌表现出显着的抗菌活性,表明它们具有作为新型抗菌剂的潜力 (Varshney 等人,2009).

属性

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O2/c1-13-7-8-15(9-16(13)21)23-19(27)11-25-20(28)18-10-17(24-26(18)12-22-25)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVXMKAWAQHJRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

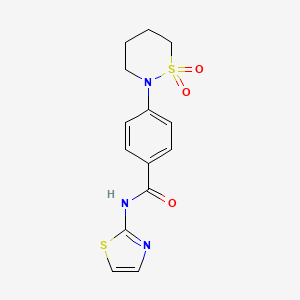

![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)

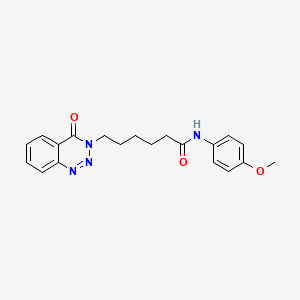

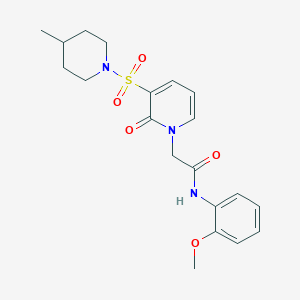

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2542981.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2542982.png)

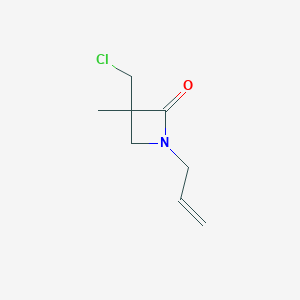

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylbenzyl)acetamide](/img/structure/B2542989.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2542990.png)

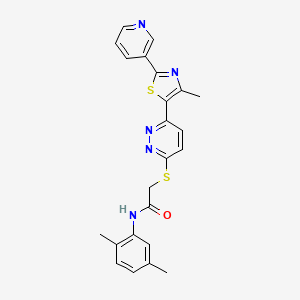

![8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542991.png)